4-Trifluoromethyl-a-methyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-a-methyl-L-phenylalanine, also known as (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly alters its chemical and physical properties. The molecular formula of this compound is C10H10F3NO2, and it has a molecular weight of 233.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) is used in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl-a-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4-Trifluoromethyl-a-methyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is incorporated into peptides to study protein interactions and functions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-a-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or modulating receptor functions .
Comparison with Similar Compounds
4-Trifluoromethyl-D-phenylalanine: A stereoisomer with similar properties but different biological activities.
Fmoc-4-(trifluoromethyl)-L-phenylalanine: A derivative used in peptide synthesis.
4-Trifluoromethylphenylalanine: A compound with a similar structure but lacking the methyl group
Uniqueness: 4-Trifluoromethyl-a-methyl-L-phenylalanine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
PEYIUMGUVJOYKB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.